4-(2-furyl)-1,3-thiazol-2-amine
Description
Significance of Thiazole (B1198619) Scaffolds in Drug Discovery and Development
Historical Context and Broad Biological Relevance of Thiazole Derivatives
The importance of the thiazole ring has been recognized for decades, beginning with its identification in natural products like thiamine (B1217682) (Vitamin B1), which is essential for many cellular processes. nih.gov This scaffold is also a key structural component in antibiotics such as penicillin. nih.govarabjchem.org Synthetic thiazole derivatives have since become a major focus of drug discovery, leading to a multitude of compounds with diverse therapeutic applications. jetir.org
The biological relevance of thiazole derivatives is extensive, with documented activities including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antihypertensive, and analgesic properties. wisdomlib.orgresearchgate.netnih.govresearchgate.net This broad spectrum of activity has cemented the thiazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netresearchgate.net More than 18 FDA-approved drugs feature a thiazole ring, underscoring its therapeutic success. nih.gov
Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) nih.govuomustansiriyah.edu.iq |
| Ritonavir | Antiviral (Anti-HIV) globalresearchonline.net |
| Cefdinir | Antibacterial (Cephalosporin) uomustansiriyah.edu.iqnih.gov |
| Meloxicam | Anti-inflammatory (NSAID) uomustansiriyah.edu.iqglobalresearchonline.net |
| Famotidine | Anti-ulcer (H2 Receptor Antagonist) uomustansiriyah.edu.iqnih.gov |
| Pramipexole | Anti-Parkinson's (Dopamine Agonist) researchgate.net |
| Nitazoxanide | Antiparasitic globalresearchonline.net |
Role of the 2-Aminothiazole (B372263) Moiety in Bioactive Compounds
Within the broader class of thiazoles, the 2-aminothiazole (2-AT) moiety is a particularly significant pharmacophore. uomustansiriyah.edu.iqnih.gov This structural motif is a key building block for a vast number of synthetic compounds and is present in numerous marketed drugs. nih.gov The amino group at the 2-position serves as a versatile handle for chemical modification, allowing for the creation of large libraries of derivatives with diverse biological profiles. researchgate.net
The 2-aminothiazole core is associated with a remarkable array of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, anticonvulsant, and antioxidant effects. uomustansiriyah.edu.iqmdpi.com Its ability to interact with a wide range of biological targets has made it a privileged structure in drug discovery, frequently incorporated into molecules to enhance potency and selectivity. researchgate.net The successful integration of the 2-aminothiazole moiety into drugs like the anticancer agent Dasatinib and the third-generation cephalosporin (B10832234) antibiotic Cefdinir highlights its importance. uomustansiriyah.edu.iq
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGALUSBPYALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352488 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28989-52-8 | |
| Record name | 4-(Furan-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Furan Ring System in Pharmaceutical Research
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another structure of great interest in medicinal chemistry. wisdomlib.orgdalinyebo.com Found in many natural and synthetic compounds, the furan scaffold contributes unique properties that make it a valuable component in the design of therapeutic agents. researchgate.netutripoli.edu.ly
Structural Contribution of the Furan Moiety to Bioactivity
Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. wisdomlib.orgresearchgate.netijabbr.comijabbr.com The versatility of the furan ring allows for the synthesis of a wide variety of derivatives with tailored activities. ijabbr.com For instance, some furan-containing compounds have shown potent cytotoxic activities against various human cancer cell lines. nih.gov
Table 2: Reported Biological Activities of Furan Derivatives
| Biological Activity |
|---|
| Antimicrobial (Antibacterial, Antifungal) utripoli.edu.lyijabbr.com |
| Anti-inflammatory utripoli.edu.lynih.gov |
| Anticancer / Antitumor researchgate.netnih.gov |
| Antiviral researchgate.netutripoli.edu.ly |
| Analgesic utripoli.edu.lyijabbr.com |
| Antioxidant utripoli.edu.lynih.gov |
| Neuroprotective nih.gov |
Integration of Furan and Thiazole (B1198619) Heterocycles in Medicinal Chemistry
The strategy of molecular hybridization, which combines two or more different pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with enhanced affinity, improved activity profiles, or novel mechanisms of action. The integration of furan and thiazole rings is a prime example of this strategy. acs.org
Researchers have synthesized and investigated numerous hybrid molecules containing both furan and thiazole scaffolds. acs.orgnih.govmdpi.com These efforts aim to leverage the distinct properties of each heterocycle to create synergistic effects. For example, novel thiazole derivatives incorporating an imidazole (B134444) and furan scaffold have been designed and evaluated for their antibacterial and antioxidant activities. nih.govmdpi.com Studies on furan-linked thiazolyl-pyrazoline hybrids have shown significant antimicrobial activity, with some compounds exhibiting potency comparable to standard drugs like ciprofloxacin (B1669076) and ketoconazole. acs.org This demonstrates the potential of combining these two important heterocyclic systems to develop new and effective therapeutic agents.
Research Rationale and Scope for 4 2 Furyl 1,3 Thiazol 2 Amine
Current Gaps in the Understanding of this compound
Despite the established importance of the 2-aminothiazole scaffold, a comprehensive biological and medicinal chemistry profile for this compound is notably absent from extensive scientific literature. A review of published research reveals a significant gap in the specific exploration of this particular derivative.
The primary gaps in knowledge include:
Limited Biological Activity Screening: There is a lack of publicly available, in-depth studies screening this compound against a wide range of biological targets. While the broader class of 2-aminothiazoles has been evaluated for numerous activities, the specific contributions or potential of the 4-(2-furyl) substitution pattern remain largely uncharacterized. nih.gov
Unknown Mechanism of Action: For the few biological activities that might be inferred from related structures, the precise mechanism by which this compound would exert these effects is unknown.
Lack of Structure-Activity Relationship (SAR) Studies: Medicinal chemistry heavily relies on SAR studies to optimize lead compounds. For this compound, there is a scarcity of research detailing how modifications to its furan ring, thiazole core, or amine group would affect biological activity. This is in contrast to other 2-aminothiazole series where, for example, substitutions at the N-2 position have been shown to be highly flexible and crucial for improving activity. nih.gov
This lack of specific data means that while the compound belongs to a promising class, its individual potential and liabilities are yet to be scientifically established.
Potential as a Lead Compound for Therapeutic Applications
The therapeutic potential of this compound can be inferred from the well-documented biological activities of its constituent scaffolds and structurally related analogues. The 2-aminothiazole core is a cornerstone in many therapeutic areas, suggesting that this compound could serve as a valuable lead for drug development. researchgate.net
Anticancer Potential: The 2-aminothiazole scaffold is a key feature in several successful anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib . nih.gov Research has shown that various derivatives can exhibit potent, nanomolar-level inhibitory activity against a wide range of human cancer cell lines, including breast, colon, and leukemia. nih.gov Furthermore, derivatives of this scaffold have been investigated as inhibitors of critical cancer-related enzymes like Aurora kinases and Poly(ADP-Ribose) Polymerase-1 (PARP-1), highlighting the versatility of this core in oncology research. nih.govmdpi.com
Antimicrobial Activity: The combination of furan and thiazole rings in a single molecule is a promising strategy for developing new antimicrobial agents. nih.govacs.org Studies on novel thiazole derivatives containing a furan scaffold have demonstrated significant antibacterial and antifungal activity. nih.gov For instance, certain furan-thiazole hybrids have shown potent inhibitory action against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.govacs.org This suggests that this compound could be a valuable starting point for designing new anti-infective drugs.
Other Therapeutic Avenues: The biological activities associated with the 2-aminothiazole framework are extensive. Various derivatives have been reported to possess anti-inflammatory, antioxidant, and antitubercular properties. nih.govnih.gov In a specific example relevant to the furan-thiazole combination, a series of 5-phenyl-2-furan derivatives with a thiazole moiety were identified as potent inhibitors of Escherichia coli β-glucuronidase, an enzyme linked to drug-induced gastrointestinal toxicity. nih.gov This indicates a potential role in mitigating side effects of other therapies.
The diverse bioactivities of related compounds underscore the significant potential of this compound as a foundational molecule for future drug discovery efforts.
Research Findings on Related Thiazole Derivatives
To illustrate the therapeutic promise of the core scaffold, the following table summarizes key research findings on various 2-aminothiazole derivatives.
| Compound Class/Derivative | Biological Activity | Key Findings | Reference(s) |
| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) | Clinically approved drug containing a 2-aminothiazole core. | nih.gov |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Antitubercular | Displayed a potent MIC of 0.024μM against Mycobacterium tuberculosis. | nih.gov |
| 5-phenyl-2-furan derivatives with 1,3-thiazole | Enzyme Inhibition (E. coli β-glucuronidase) | Showed potent inhibition with IC₅₀ values as low as 0.25 μM. | nih.gov |
| Thiazole derivatives with a 2-(furan-2-yl)-1H-imidazole moiety | Antibacterial / Antifungal | Exhibited high activity against S. aureus, E. coli, and C. albicans. | nih.gov |
| General 2-Aminothiazole Analogs | Anticancer | Showed selective, nanomolar inhibitory activity against a wide range of human cancer cell lines. | nih.gov |
Classic Hantzsch Thiazole Synthesis and its Adaptations for this compound
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, remains the most prevalent method for constructing the thiazole ring. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound. nih.govyoutube.com
Condensation Reactions Involving 2-Bromoacetylfuran and Thiourea Analogues
The most direct application of the Hantzsch synthesis for the target molecule involves the reaction between 2-bromoacetylfuran and thiourea. chemhelpasap.com In this process, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom in 2-bromoacetylfuran. This is followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring.
The general reaction is as follows: 2-Bromoacetylfuran + Thiourea → this compound + HBr + H₂O
This method is highly effective for producing 2-aminothiazoles and can be adapted to use various thiourea analogs to introduce different substituents at the 2-position of the thiazole ring. nih.gov
Optimized Reaction Conditions and Catalyst Systems for Enhanced Yields
To improve the efficiency and yield of the Hantzsch synthesis, various modifications to the reaction conditions have been explored. These often involve the use of different solvents and catalysts. For instance, conducting the reaction in ethanol (B145695) at reflux is a common and effective procedure. chemicalbook.com
Recent advancements have focused on the use of heterogeneous catalysts to facilitate easier separation and recycling, making the process more environmentally friendly. nanobioletters.com For example, copper silicate (B1173343) has been demonstrated as a reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles, offering advantages such as rapid reaction times, excellent yields, and simple workup procedures. nanobioletters.com The optimization of catalyst concentration is crucial; a 10 mol% of copper silicate was found to be optimal in one study. nanobioletters.com
| Catalyst | Solvent | Temperature | Yield | Reference |
| None | Ethanol | Reflux | High | chemicalbook.com |
| Copper Silicate (10 mol%) | Ethanol | 78°C | Excellent | nanobioletters.com |
| Silica Supported Tungstosilisic Acid | - | Heating/Ultrasonic | 79-90% | nih.gov |
Alternative Synthetic Routes to the this compound Scaffold
While the Hantzsch synthesis is dominant, alternative pathways to the this compound core have been developed to overcome some of its limitations or to provide access to a broader range of derivatives.
Cyclization Reactions Utilizing 2-Tosyloxyacetylfuran
A notable alternative to using α-haloketones is the employment of α-tosyloxyketones. In this variation, 2-tosyloxyacetylfuran can be reacted with thiourea to yield this compound. The tosylate group serves as a good leaving group, analogous to the halide in the classic Hantzsch synthesis.
Microwave-Assisted Organic Synthesis (MAOS) Approaches for Thiazole Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govnih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to be highly effective. bepls.com This method can be used for the rapid and efficient synthesis of thiazole derivatives, including those with a furan substituent. bepls.comnih.gov The benefits of MAOS include uniform heating, increased reaction rates, and enhanced reproducibility. nih.gov These advantages make it an attractive, environmentally benign approach for the synthesis of this compound and its derivatives. bepls.comresearchgate.net
Strategies for Derivatization of this compound
The 2-amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. Common derivatization strategies include:
N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce various substituents. pharmaguideline.com
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Formation of Schiff Bases: Condensation with aldehydes and ketones produces imines (Schiff bases), which can be further reduced to secondary amines.
Reaction with Isothiocyanates: This reaction leads to the formation of thiourea derivatives, which can be valuable for biological applications. nih.gov
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups. pharmaguideline.com
Cyclization Reactions: The 2-amino group can participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. nih.gov
These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications, including medicinal chemistry.
Functionalization at the Amino Group (N-2 position)
The primary amino group at the N-2 position of the thiazole ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines. These modifications include acylation, alkylation, and condensation with carbonyls to form Schiff bases.
Acylation and Alkylation Reactions
The nucleophilic nature of the exocyclic amino group facilitates its reaction with various acylating and alkylating agents. Acylation is commonly performed by treating the parent amine with acid chlorides or anhydrides, often in the presence of a base like triethylamine, to yield the corresponding N-acyl derivatives. nih.gov This reaction is a general strategy for converting 2-aminothiazoles into precursors for more complex heterocyclic systems. researchgate.net
Alkylation reactions, particularly with α-haloketones, have also been explored. For instance, the reaction of similar 2-aminobenzothiazole (B30445) structures with α-iodo methyl ketones proceeds via N-alkylation of the endocyclic nitrogen atom, which is followed by cyclization. nih.gov This highlights that while the exocyclic amine is reactive, the reaction conditions can influence the site of alkylation, potentially favoring the endocyclic nitrogen to form fused heterocyclic systems. nih.gov
Table 1: Examples of N-2 Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acid Chlorides | N-acylated 2-amino-1,3-thiazoles | nih.gov |
| Alkylation | α-Iodo Methyl Ketones | N-alkylated aminobenzothiazolium salts | nih.gov |
Schiff Base Formation
One of the most common modifications of the 2-amino group is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. A wide variety of aromatic and heteroaromatic aldehydes can be used to generate a diverse range of N-substituted imine derivatives. nih.govresearchgate.net The resulting azomethine group (-C=N-) is a versatile functional handle for further synthetic transformations. nih.gov
The synthesis is often achieved by refluxing the aminothiazole and the corresponding aldehyde in a solvent such as methanol (B129727) or ethanol, sometimes with a catalytic amount of acetic acid or p-toluenesulfonic acid. nih.gov
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| Carbonyl Compound | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Acetic Acid | Methanol, Reflux | Thiazole-based Schiff base | nih.gov |
| Hetero Aldehydes/Ketones | p-Toluenesulfonic Acid (p-TSA) | Methanol, Room Temp | N-(benzo[d]thiazol-2-yl)methanimine | |
| Benzaldehyde Derivatives | - | Methanol, Reflux | Phenyl thiazole Schiff base | nih.gov |
Modifications at the Thiazole Ring (C-5 position)
The C-5 position of the this compound scaffold is susceptible to electrophilic substitution, allowing for the introduction of various functional groups directly onto the thiazole ring. Although the 2-amino group is strongly activating, its directing influence can be channeled to the C-5 position.
A key example of this modification is the bromination of the thiazole ring. In a synthetic route involving the closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine, the C-5 position was successfully brominated using N-bromosuccinimide (NBS) at low temperatures. nih.gov This brominated intermediate serves as a valuable precursor for subsequent nucleophilic substitution or cross-coupling reactions, enabling the attachment of a wide array of substituents at this position. nih.gov This demonstrates a viable strategy for elaborating the thiazole core of the target compound.
Table 3: Electrophilic Substitution at the Thiazole C-5 Position
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 0 °C | 5-bromo-4-(thiophen-2-yl)thiazol-2-amine derivative | nih.gov |
Structural Elaboration of the Furan Moiety
The furan ring provides another site for synthetic modification, particularly through electrophilic substitution reactions. The electron-rich nature of the furan ring makes it reactive towards electrophiles, with substitution typically occurring at the C-5 position, which is para to the thiazole substituent and activated by the furan's oxygen atom.
Studies on the related compound 2-(furan-2-yl)naphtho[2,1-d] chemicalbook.comnih.govthiazole have shown that electrophilic substitution reactions such as nitration, bromination, Vilsmeier-Haack formylation, and Friedel-Crafts acylation occur exclusively at the 5-position of the furan ring. researchgate.net These findings strongly suggest that the furan moiety in this compound would exhibit similar reactivity, allowing for the introduction of nitro, bromo, formyl, and acyl groups. These functionalized furan derivatives can then be used in further synthetic elaborations. researchgate.net
Table 4: Electrophilic Substitution Reactions on the Furan Ring
| Reaction Type | Reagent(s) | Product (at Furan C-5) | Reference |
|---|---|---|---|
| Nitration | HNO₃ / Ac₂O | 5-Nitro-2-(...)-furan | researchgate.net |
| Bromination | Br₂ / Dioxane | 5-Bromo-2-(...)-furan | researchgate.net |
| Formylation | POCl₃ / DMF | 5-(...)-furan-2-carbaldehyde | researchgate.net |
| Acylation | (CH₃CO)₂O / H₃PO₄ | 1-[5-(...)-furan-2-yl]ethanone | researchgate.net |
Antimicrobial Efficacy
Derivatives of the 2-aminothiazole scaffold are recognized for their potent antimicrobial properties. The incorporation of various substituents allows for the modulation of their activity spectrum and potency against a wide range of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The structure of the bacterial cell wall is a key determinant of their susceptibility. nih.gov The cell wall of Gram-positive bacteria consists of a thick peptidoglycan layer, which is a primary target for many antibacterial agents, whereas Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides that can act as a barrier. nih.gov
Studies on various 2-aminothiazole and related thiadiazole derivatives have shown that their antibacterial activity is highly dependent on the nature of the substituents. For instance, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, newly synthesized derivatives of [2-amino-4-(4-chlorophenyl)-1,3-thiazole] demonstrated moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net In another study, hybrid compounds combining a 1,3,4-thiadiazole (B1197879) ring with a coumarin (B35378) moiety were active against Proteus vulgaris and Pseudomonas aeruginosa. nih.gov The introduction of a 4-bromophenyl group into a 1,2,4-triazole-3-thione structure was found to be crucial for potent antibacterial effects against several Gram-positive and Gram-negative strains. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Potency (MIC) | Source |
|---|---|---|---|
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis | Good inhibition (MIC: 20-28 µg/mL) | nih.gov |
| [2-amino-4-(4-bromophenyl)-1,3-thiazole] derivatives | S. aureus, B. subtilis | Moderate activity | researchgate.net |
| Hybrid coumarin-1,3,4-thiadiazoles | P. vulgaris, P. aeruginosa | Good activity | nih.gov |
| 4-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-triazole-3-thione | Gram-positive & Gram-negative strains | Potent antibacterial effect | nih.gov |
| 1,2,4-Triazole (B32235) derivatives of ofloxacin | S. aureus, S. epidermis, B. subtilis, E. coli | MIC: 0.25-1 µg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration
Antifungal Activities against Fungal Pathogens
In addition to their antibacterial properties, thiazole and thiadiazole derivatives are recognized for their significant antifungal potential. nih.govnih.gov The rise of fungal resistance to existing therapies has spurred the development of new antifungal agents, with heterocyclic compounds like 1,2,4-triazoles and thiazoles being at the forefront of this research. nih.gov
Derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine bearing oxygenated substituents on the phenyl ring exhibited significant activity against Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32–42 μg/mL. nih.gov In a study of newly synthesized [2-amino-4-(4-chlorophenyl)-1,3-thiazole] derivatives, the compounds showed distinguished antifungal activity against C. albicans and C. glabrata. researchgate.net Furthermore, a derivative identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was found to be one of the most active agents against pathogenic fungi while showing low toxicity to human cells. nih.gov Benzo[d]thiazole derivatives have also shown significant antifungal activity against A. niger. nih.gov
Table 2: Antifungal Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound/Derivative Class | Fungal Pathogen | Activity/Potency (MIC) | Source |
|---|---|---|---|
| Oxygenated 5-phenyl-1,3,4-thiadiazol-2-amines | A. niger, C. albicans | MIC: 32-42 µg/mL | nih.gov |
| [2-amino-4-(4-chlorophenyl)-1,3-thiazole] derivatives | C. albicans, C. glabrata | Distinguished activity | researchgate.net |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Pathogenic fungi | High antifungal efficacy | nih.gov |
| Benzo[d]thiazole derivatives | A. niger | Significant activity (MIC: 50-75 µg/mL) | nih.gov |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, G. candidum | MIC: 8-31.25 μg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound and its derivatives are not yet fully elucidated, though hypotheses can be drawn from related structures. nih.gov For antibacterial action, it is proposed that some agents target the peptidoglycan layer of the bacterial cell wall, which is crucial for the survival of the bacteria. nih.gov Damage to this layer can lead to cell lysis and death.
In fungi, a common mechanism for azole-containing compounds, such as 1,2,4-triazoles, involves the inhibition of the cytochrome P450-dependent enzyme lanosterol-14α-demethylase. mdpi.com This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Its inhibition disrupts membrane integrity and function, leading to fungal cell death. Given the structural similarities, it is plausible that thiazole derivatives may share or have analogous mechanisms of action, but further specific studies are required for confirmation.
Anticancer and Antiproliferative Properties
The thiadiazole and thiazole nuclei are considered bioisosteres of pyrimidine, a fundamental component of nucleic acids. nih.govnih.gov This structural mimicry allows these derivatives to potentially interfere with DNA replication and other cellular processes in cancer cells, leading to their anticancer effects.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
A multitude of studies have demonstrated the cytotoxic potential of thiazole and thiadiazole derivatives against a diverse panel of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells.
For example, a series of novel 1,3,4-thiadiazole derivatives showed significant antiproliferative activity against breast cancer cells (MCF-7). nih.govrsc.org One derivative, in particular, arrested breast cancer cells at the G2/M phase of the cell cycle. nih.govrsc.org Thiazole-amino acid hybrid derivatives also exhibited moderate to strong cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values as low as 2.07 μM. nih.gov Another study on N,4-diaryl-1,3-thiazol-2-amines identified a compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), with potent antiproliferative activity (IC₅₀ values between 0.36 and 0.86 μM) in three different cancer cell lines. nih.gov Similarly, certain 2-(phenylamino)-5-substituted-1,3,4-thiadiazoles showed IC₅₀ values against MCF-7 and MDA-MB-231 breast cancer cells of 49.6 µM and 53.4 µM, respectively. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Thiazole and Thiadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cytotoxicity (IC₅₀) | Source |
|---|---|---|---|
| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07–8.51 μM | nih.gov |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901, MGC-803, BGC-823 | 0.36-0.86 μM | nih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6 µM, 53.4 µM | nih.gov |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung) | Good antiproliferative activity | nih.govnih.gov |
| 1,3,4-Thiadiazole derivatives | MCF-7 (Breast) | < 10 μM | nih.govrsc.org |
IC₅₀: Half-maximal inhibitory concentration; A549: Lung carcinoma; HeLa: Cervical cancer; MCF-7: Breast cancer; MDA-MB-231: Breast cancer; SGC-7901, MGC-803, BGC-823: Gastric cancer.
Induction of Cell Cycle Arrest and Apoptosis Pathways
Beyond simple cytotoxicity, research has delved into the molecular mechanisms by which these compounds exert their anticancer effects, frequently pointing to the induction of cell cycle arrest and apoptosis (programmed cell death).
A 1,3,4-thiadiazole derivative was shown to arrest MCF-7 breast cancer cells at the G2/M phase, a critical checkpoint for cell division. nih.govrsc.org This was potentially achieved through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govrsc.org Further investigation confirmed that this compound significantly increased early apoptosis. nih.govrsc.org In a separate study, the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov This inhibition led to cell cycle arrest in the G0/G1 phase, preventing the cells from progressing into the S phase of DNA synthesis. nih.gov Similarly, the potent compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to be a tubulin polymerization inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov In silico studies have also suggested that the mechanism of action for some 1,3,4-thiadiazole derivatives is connected to the activation of Caspase 3, Caspase 8, and BAX proteins, which are key players in the apoptotic cascade. nih.gov
Targeting Specific Oncogenic Pathways (e.g., Kinase Inhibition)
The thiazole nucleus is a critical pharmacophore in the development of anticancer agents, with many derivatives functioning through the inhibition of specific oncogenic pathways. nih.govnih.gov Research has demonstrated that the 2-aminothiazole scaffold, in particular, is a promising template for designing potent kinase inhibitors, which are crucial in halting the uncontrolled cell proliferation characteristic of cancer. nih.govnih.gov
Derivatives of this scaffold have been identified as inhibitors of Aurora kinases A and B, enzymes that are frequently overexpressed in a wide range of human cancers and play a vital role in cell cycle progression. nih.gov Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin inhibitors. nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov One of the most potent compounds identified in a study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited significant antiproliferative activity against human cancer cell lines, with its mechanism involving binding to the colchicine (B1669291) site on tubulin. nih.gov The thiazole core is also present in established anticancer drugs like the tyrosine kinase inhibitor Dasatinib, underscoring its importance in oncological drug design. nih.gov
Table 1: Antiproliferative Activity of a Representative Thiazole Derivative
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.36 |
| MGC-803 | 0.86 | |
| BGC-823 | 0.52 |
Data sourced from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. nih.gov
Anti-inflammatory Response Modulation
Thiazole derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.gov Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-8)
The anti-inflammatory properties of thiazole derivatives are linked to their ability to suppress the production of inflammatory mediators. Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown them to be potential inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key players in the inflammatory response. By inhibiting COX-1, COX-2, and 5-LOX, these compounds can effectively reduce inflammation. nih.govresearchgate.net Other research into different heterocyclic structures has also highlighted the inhibition of nitric oxide (NO) production in BV2 microglial cells as a key anti-inflammatory mechanism. nih.gov While direct inhibition data for TNF-α and IL-8 by this compound itself is limited in the provided context, the inhibition of these upstream mediators like COX, LOX, and NO synthase is a well-established strategy for reducing the levels of downstream cytokines.
In Vitro and Ex Vivo Models of Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been validated using various experimental models. In vitro assays are commonly employed to screen for inhibitory activity against specific enzymes. For instance, the potential of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives was confirmed using COX-1, COX-2, and 5-LOX enzyme inhibition assays. nih.govresearchgate.net Furthermore, cell-based assays using cell lines like murine microglial BV2 cells are used to assess the inhibition of inflammatory mediators such as nitric oxide. nih.gov In vivo models, such as the carrageenan-induced paw edema model in rodents, are also utilized to evaluate the anti-inflammatory and analgesic effects of these compounds in a living organism. researchgate.net
Antitubercular Potential
The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis. nih.govnih.gov
Activity against Mycobacterium tuberculosis (Mtb) Strains
A series of 2-aminothiazole derivatives have demonstrated significant whole-cell activity against M. tuberculosis. nih.gov These compounds have been tested against various strains, including the standard virulent strain H37Rv, dormant H37Ra, and Mycobacterium bovis BCG. researchgate.netnih.govnih.gov For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL. researchgate.net Another study identified N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine as a highly potent analog with an MIC of 0.024 µM against Mtb. nih.govnih.gov The furan ring has also been noted as an important part of the pharmacophore for achieving antitubercular activity in related compound classes. mdpi.com
Table 2: Antitubercular Activity of Representative Thiazole Derivatives
| Compound | Mtb Strain | MIC |
|---|---|---|
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 µM nih.govnih.gov |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL (240 nM) researchgate.net |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 µg/mL mdpi.com |
MIC: Minimum Inhibitory Concentration; MDR: Multi-Drug-Resistant.
Impact of Structural Modifications on Antitubercular Activity
Structure-activity relationship (SAR) studies have provided crucial insights for optimizing the antitubercular potency of 2-aminothiazole derivatives. Research indicates that the central thiazole moiety and a substituent at the C-4 position (such as a 2-pyridyl group) are often crucial for activity and are generally intolerant to modification. nih.govnih.gov In contrast, the N-2 position of the aminothiazole ring offers significant flexibility for chemical modification. nih.gov Introducing various substituted benzoyl groups at this N-2 position has led to a more than 128-fold improvement in antitubercular activity compared to the initial hit compound from high-throughput screening. nih.govnih.gov For instance, the synthesis of N-2 acyl analogues by coupling 2-amino-4-(pyrid-2-yl)thiazole with different acids has yielded highly potent compounds. nih.gov These findings highlight that targeted structural modifications, particularly at the N-2 amine, are a key strategy for enhancing the efficacy of this class of antitubercular agents.
Antileishmanial Investigations
The therapeutic potential of 2-aminothiazole derivatives has been a subject of growing interest in the search for new treatments for neglected diseases like leishmaniasis. nih.gov The limitations of current therapies, such as high toxicity and the need for parenteral administration, drive the exploration of new chemical scaffolds. nih.govscielo.br Research has been conducted on derivatives of the core thiazol-2-amine structure, specifically substituting the 4-position with aromatic rings, to evaluate their efficacy against Leishmania parasites. nih.govresearchgate.net
Activity against Leishmania amazonensis Promastigotes
In the quest for new antileishmanial drugs, a series of 4-phenyl-1,3-thiazol-2-amine derivatives were synthesized and evaluated for their activity against the promastigote forms of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. nih.govscielo.brresearchgate.net The anti-promastigote activity was assessed to determine the concentration required to inhibit 50% of the parasite's growth (IC50).
From a series of eight tested compounds, four demonstrated significant anti-promastigote activity. nih.govresearchgate.net The most promising derivative, designated as compound 6, showed an IC50 value of 20.78 µM. nih.govscielo.br Other active compounds included compound 3 and compound 4, which recorded IC50 values of 46.63 µM and 53.12 µM, respectively. nih.govscielo.brresearchgate.net These findings highlight that the 4-phenyl-1,3-thiazol-2-amine scaffold is a promising starting point for developing new agents against L. amazonensis. nih.govresearchgate.net
Table 1: Antileishmanial Activity of 4-phenyl-1,3-thiazol-2-amine Derivatives against L. amazonensis Promastigotes
| Compound | IC50 against L. amazonensis Promastigotes (µM) | Selectivity Index (SI) vs. Vero Cells |
|---|---|---|
| Compound 6 | 20.78 | 5.69 |
| Compound 3 | 46.63 | 26.11 |
| Compound 4 | 53.12 | 4.80 |
Selectivity Indices and Therapeutic Window Considerations
A crucial aspect of drug development is ensuring that a compound is more toxic to the pathogen than to host cells. This is quantified by the selectivity index (SI), which is the ratio of the compound's cytotoxicity against a mammalian cell line to its activity against the parasite. A higher SI value suggests a more favorable therapeutic window.
The cytotoxicity of the 4-phenyl-1,3-thiazol-2-amine derivatives was tested against monkey kidney Vero cells. nih.govresearchgate.net The results showed that several compounds possessed good selectivity. researchgate.net Compound 3 was particularly noteworthy, with a high SI of 26.11. nih.govscielo.br The most active compound against the parasite, compound 6, had an SI of 5.69, while compound 4 had an SI of 4.80. nih.govscielo.brresearchgate.net These results indicate that the 4-phenyl-1,3-thiazol-2-amine scaffold can be modified to achieve a balance of potent antileishmanial activity and low host cell toxicity, which is essential for a viable therapeutic agent. nih.gov
Enzyme Inhibition Studies
Thiazole-containing compounds have been investigated for their ability to inhibit various enzymes implicated in different diseases. This research is crucial for understanding their mechanism of action and identifying potential therapeutic applications beyond infectious diseases.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing symptoms of Alzheimer's disease. nih.gov A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against AChE and BChE. nih.gov
Several of the tested compounds emerged as potent inhibitors of both enzymes. nih.gov The most active compound in the series was N-(2,3-dimethylphenyl)thiazol-2-amine, which displayed remarkable potency with an IC50 value of 0.009 µM against AChE and 0.646 µM against BChE. nih.gov This level of activity suggests that the N-phenylthiazol-2-amine scaffold is a promising candidate for the development of new cholinesterase inhibitors. nih.gov
Table 2: Cholinesterase Inhibition by N-(2,3-dimethylphenyl)thiazol-2-amine
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.009 ± 0.002 |
| Butyrylcholinesterase (BChE) | 0.646 ± 0.012 |
Urease and α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov While specific studies on urease inhibition by this compound were not found in the reviewed literature, related structures have been evaluated against α-glucosidase.
A study on 2-imino-1,3-thiazoline derivatives, which share a core structural similarity, revealed significant and selective α-glucosidase inhibitory activity. nih.gov One derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, was a particularly potent inhibitor with an IC50 value of 1.47 µM. nih.gov This was approximately 24 times more potent than the standard drug, acarbose (B1664774) (IC50 = 35.1 µM). nih.gov The study noted that these compounds showed minimal inhibition against β-glucosidase, indicating a desirable selective action. nih.gov
Table 3: α-Glucosidase Inhibition by a Lead 2-imino-1,3-thiazoline Derivative
| Compound | IC50 against α-Glucosidase (µM) |
|---|---|
| 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | 1.47 ± 0.05 |
| Acarbose (Standard) | 35.1 ± 0.14 |
S-methyl-5-thioadenosine Phosphorylase as a Potential Target
To elucidate the mechanism behind the observed antileishmanial activity, a molecular modeling "target fishing" study was performed on the active 4-phenyl-1,3-thiazol-2-amine derivatives. nih.govresearchgate.net This computational approach suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target for these compounds. nih.govscielo.br
MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the catabolism of methylthioadenosine. sigmaaldrich.comsigmaaldrich.com By targeting this enzyme, the compounds could disrupt essential metabolic processes within the Leishmania parasite, leading to its death. nih.gov The identification of MTAP as a potential target provides a valuable direction for future research, allowing for the rational design of more potent and selective derivatives with enhanced activity and reduced side effects. nih.govresearchgate.net
Other Reported Biological Activities of Related Thiazole Amines
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.gov While the specific compound this compound is a niche molecule, its structural relatives have been the subject of extensive research, revealing significant potential in treating a variety of conditions. This section explores the antiviral, anticonvulsant, antipyretic, and antimalarial properties of compounds structurally related to this compound.
Antiviral Properties
Derivatives of 2-aminothiazole have demonstrated notable efficacy against various viral pathogens, particularly influenza viruses. In one study, a series of novel aminothiazole derivatives were synthesized and evaluated for their ability to combat the influenza A/Puerto Rico/8/34 H1N1 strain in Madin-Darby Canine Kidney (MDCK) cells. elsevierpure.comktu.edu
Several compounds from this research exhibited significant antiviral activity. Specifically, compounds with a 4-trifluoromethylphenyl substituent on the thiazole ring showed activity comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. elsevierpure.comnih.gov The most potent compounds identified were 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid. ktu.edu These findings underscore the potential of substituted aminothiazoles as a promising scaffold for the development of new influenza A-targeted antiviral agents. elsevierpure.commdpi.com
| Compound | Substituent at Position 4 of Thiazole Ring | Virus Strain | Observed Activity | Reference |
|---|---|---|---|---|
| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | 4-Trifluoromethylphenyl | Influenza A/Puerto Rico/8/34 H1N1 | Significant antiviral activity, comparable to oseltamivir and amantadine. | ktu.edunih.gov |
| 3-{(4-acetamidophenyl)[4-(4-trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino}propanoic acid | 4-Trifluoromethylphenyl | Influenza A/Puerto Rico/8/34 H1N1 | Significant antiviral activity. | ktu.edu |
| Compound with 4-cianophenyl substituent | 4-Cianophenyl | Influenza A/Puerto Rico/8/34 H1N1 | Showed highest cytotoxic properties. | nih.gov |
Anticonvulsant Effects
The thiazole nucleus is a key feature in many compounds with anticonvulsant properties. biointerfaceresearch.com Research has explored various derivatives of 2-aminothiazole for their potential to manage seizures, with promising results in preclinical models.
A study focused on novel thiazolidin-4-one substituted thiazoles revealed varying degrees of antiepileptic and neurotoxicity potency. biointerfaceresearch.com The anticonvulsant activity was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. One of the most active derivatives in this series was identified as 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com
In another line of research, benzothiazole (B30560) derivatives, which feature a benzene (B151609) ring fused to the thiazole ring, have also been investigated. Riluzole, a benzothiazole-containing drug, is known to have an anticonvulsant activity profile similar to phenytoin. nih.gov A series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides were synthesized and tested. Among these, compounds with a p-Cl group on the benzene sulfonamide portion demonstrated notable activity in the MES test. nih.gov
Furthermore, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized. mdpi.com Compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com
| Compound Series | Key Structural Feature | Anticonvulsant Test Model | Notable Active Compound/Finding | Reference |
|---|---|---|---|---|
| Thiazolidin-4-one substituted thiazoles | Thiazolidin-4-one ring attached to a 4-phenylthiazol-2-amine scaffold | MES and scPTZ | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was highly active. | biointerfaceresearch.com |
| Benzothiazole sulfonamides | Benzothiazole linked to a substituted benzene sulfonamide | MES and PTZ | Compounds with a p-Cl group on the benzene sulfonamide showed better activity. | nih.gov |
| Thiazole-bearing 4-thiazolidinones | Combination of thiazole and 4-thiazolidinone (B1220212) cores | Pentylenetetrazole-induced seizures and Maximal electroshock seizure | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent activity. | mdpi.com |
Antipyretic and Antimalarial Activities
The structural versatility of the thiazole ring has led to its incorporation into compounds designed to combat parasitic diseases like malaria and to reduce fever (antipyretic activity). nih.govresearchgate.net
In the realm of antimalarial research, a series of compounds based on a 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov The study found that antiplasmodial activity was enhanced in compounds where the phenyl ring attached to the 2-amino position was substituted with hydrophobic, electron-withdrawing groups. nih.gov This highlights a clear structure-activity relationship for this class of compounds in targeting the malaria parasite.
While direct and extensive studies on the antipyretic activity of this compound derivatives are not widely reported, the broader class of 1,2,4-triazole derivatives, which are structurally related heterocycles, have shown encouraging antipyretic results in yeast-induced pyrexia models. This suggests that thiazole derivatives may also warrant investigation for such properties.
| Compound Series | Scaffold | Target Organism | Key Finding for Activity | Reference |
|---|---|---|---|---|
| Substituted 2-amino-4-(2-pyridyl)thiazoles | 2-amino-4-(2-pyridyl) thiazole | Plasmodium falciparum (NF54 strain) | Activity was optimal with hydrophobic, electron-withdrawing groups on the phenyl ring at the 2-amino position. | nih.gov |
Structure Activity Relationship Sar Studies of 4 2 Furyl 1,3 Thiazol 2 Amine Derivatives
Importance of the 2-Amino Group for Biological Activity
The 2-amino group on the thiazole (B1198619) ring is a critical component for the biological activity of this class of compounds. Its presence and ability to be substituted play a vital role in modulating the potency and selectivity of these derivatives.
Impact of N-Substitution on Potency and Selectivity
The substitution on the 2-amino group has a significant impact on the pharmacological profile of 4-(2-furyl)-1,3-thiazol-2-amine derivatives. Research has shown that N-substitution can either enhance or diminish the biological activity, depending on the nature of the substituent.
For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole (B372263) skeleton resulted in reduced antiproliferative activity compared to the unsubstituted parent compound. nih.gov Specifically, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) was identified as the most potent, with IC50 values ranging from 0.36 to 0.86 μM across three cancer cell lines. nih.gov However, its N-methyl (10u) and N-acetyl (10v) derivatives showed decreased potency. nih.gov This suggests that an unsubstituted amino group is crucial for optimal interaction with the target, in this case, the colchicine (B1669291) binding site of tubulin. nih.gov
Conversely, in other studies, N-acylation of the 2-amino group has been shown to be beneficial. For example, N-acetyl or propionyl substitutions on aminothiazole and aminothiadiazole templates led to a significant increase in binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov This highlights the nuanced role of N-substitution, where the optimal substituent is dependent on the specific biological target.
The following table summarizes the impact of N-substitution on the antiproliferative activity of a selected N,4-diaryl-1,3-thiazol-2-amine derivative. nih.gov
| Compound | R | IC50 (μM) on SGC-7901 | IC50 (μM) on HT-1080 | IC50 (μM) on A549 |
| 10s | H | 0.36 | 0.86 | 0.58 |
| 10u | CH3 | >40 | >40 | >40 |
| 10v | COCH3 | 11.24 | 25.33 | 18.57 |
Flexibility of the Amino Moiety for Derivatization
The 2-amino group of the 4-(2-furyl)-1,3-thiazole-2-amine scaffold provides a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov This flexibility is crucial for optimizing the pharmacological properties of lead compounds.
The amino group can readily undergo various chemical transformations, including acylation, and the formation of Schiff bases. mdpi.com For example, reaction with acyl halides or acid anhydrides leads to the formation of corresponding amides, which have shown a range of biological activities, including antibacterial properties. mdpi.com The reactivity of the amino group facilitates the exploration of a broad chemical space, which is essential for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The synthesis of various N-substituted derivatives demonstrates the chemical tractability of this position, enabling the fine-tuning of molecular properties to achieve desired biological effects. nih.gov
Influence of the 4-(2-furyl) Substituent on the Pharmacological Profile
The 4-(2-furyl) substituent is another key structural feature that significantly influences the pharmacological profile of this class of compounds. Its electronic properties and potential for modification are important determinants of biological activity.
Tolerance to Modification at the Furan (B31954) Ring
The furan ring at the 4-position of the thiazole core has shown a degree of tolerance to substitution, allowing for the introduction of various groups to modulate biological activity. Studies have explored the impact of adding substituents to the furan ring, as well as replacing the furan ring with other aromatic or heteroaromatic systems.
For example, the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogues demonstrated that introducing aryl groups at the 5-position of the furan ring can lead to compounds with significant antifungal activity. pensoft.net This indicates that the furan ring can be a scaffold for further functionalization to enhance specific biological properties. Moreover, research on furamidine (B1674271) analogs, where the furan ring was replaced with thiophene (B33073) or selenophene, resulted in compounds with potent antiprotozoal activity. nih.gov This suggests that while the furan ring is a favorable moiety, its replacement with other bioisosteric rings can be a successful strategy for lead optimization. nih.gov
Significance of the 1,3-Thiazole Core in Receptor Interactions
The 1,3-thiazole ring serves as a central scaffold and is essential for the biological activity of these compounds, acting as a key pharmacophore that mediates interactions with various biological targets. ijper.orgnih.gov The thiazole nucleus is a common feature in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.net
The thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions is crucial for its role in receptor binding. researchgate.net For instance, in adenosine A3 receptor antagonists, the thiazole template is a key structural element for achieving high affinity and selectivity. nih.gov In the context of tubulin inhibitors, the thiazole core acts as a linker and helps to maintain the correct spatial orientation of the aryl substituents, which is necessary for effective binding to the colchicine site. nih.gov The planarity and electronic properties of the thiazole ring contribute to its ability to fit into specific binding pockets and interact with key amino acid residues. nih.gov Furthermore, the thiazole moiety has been identified as a bioisostere of an amide group, which can enhance its ability to bind to target proteins. nih.gov
Role of Sulfur and Nitrogen Heteroatoms in Binding Affinity
The thiazole ring, a core component of the studied compounds, is a heterocyclic structure containing both sulfur and nitrogen atoms. ijper.org These heteroatoms are not merely passive structural elements; they play a dynamic role in the binding affinity of the derivatives to their biological targets. The nitrogen atom can act as a proton acceptor, forming crucial hydrogen bonds with receptor sites. researchgate.net Simultaneously, the sulfur atom can engage in non-bonding interactions, which are vital for stabilizing the conformation required for optimal binding. researchgate.netnih.gov
Research on related 2-aminothiazole derivatives has highlighted the importance of these heteroatoms. For instance, in a series of 2-aminothiazol-5-yl-pyrimidines designed as p38α MAP kinase inhibitors, a unique intramolecular non-bonding interaction between a nitrogen and sulfur atom was found to be critical for stabilizing the active conformation. nih.gov This interaction locks the molecule into a specific three-dimensional shape that fits precisely into the enzyme's active site. nih.gov Such findings underscore the principle that the spatial arrangement and electronic properties of the sulfur and nitrogen atoms within the thiazole ring are fundamental to the binding affinity and, consequently, the biological activity of these compounds.
Furthermore, studies on cholinesterase inhibitors with a 1,3-thiazole core have shown that modifications to the amino group, such as N-methylation, can drastically alter inhibitory activity. academie-sciences.fr This suggests that the hydrogen-bonding capability of the amine's nitrogen is a key determinant of its interaction with the target enzyme. academie-sciences.fr
Bioisosteric Relationships with Other Heterocycles
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. openaccessjournals.com In the context of this compound, both the furan and thiazole rings can be subject to bioisosteric replacement to modulate activity, selectivity, and pharmacokinetic properties.
The furan ring, for example, can be replaced by other five-membered heterocycles like thiophene or even six-membered aromatic rings. Such modifications can influence the electronic distribution and lipophilicity of the entire molecule, thereby affecting its biological profile. For instance, studies on compounds where a furan ring is replaced by a thiophene have shown that this can lead to compounds with moderate cytotoxic activity against certain cancer cell lines. researchgate.net
The thiazole nucleus itself is a bioisostere for other heterocyclic systems. The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are well-known bioisosteres of the 1,3-thiazole ring. mdpi.com The rationale behind this is the similarity in the arrangement of heteroatoms and their ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com This principle has been successfully applied in the development of various therapeutic agents. For example, the replacement of an amide bond with a 1,3,4-oxadiazole or a 1,2,4-oxadiazole (B8745197) has been explored to improve the metabolic stability of drug candidates. nih.gov
Elucidating Key Pharmacophores through SAR Analysis
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.
Identification of Essential Structural Elements for Specific Activities
Through meticulous SAR analysis, key structural elements of this compound derivatives essential for their specific biological activities can be pinpointed. The 2-aminothiazole moiety is a recognized pharmacophore and a fundamental building block in a wide array of biologically active compounds, including antimicrobial and anti-inflammatory agents. researchgate.net
For instance, in the context of adenosine A3 receptor antagonists, SAR studies of thiazole derivatives revealed that N-acetyl or propionyl substitutions on the amino group of the aminothiazole template significantly increased binding affinity and selectivity. nih.gov This highlights the critical role of the substituent on the 2-amino group in defining the molecule's interaction with its target.
Furthermore, the nature of the substituent at the 4-position of the thiazole ring (in this case, the 2-furyl group) is also a key determinant of activity. The furan ring itself can be a crucial part of the pharmacophore. For example, in a series of compounds designed as A2a adenosine receptor antagonists, a 2-furyl group was part of the core structure of a high-affinity radioligand. nih.gov
The following table summarizes the impact of structural modifications on the biological activity of some this compound derivatives and related compounds:
| Compound/Derivative | Modification | Observed Biological Activity | Reference |
| 2-amino-4-(5-nitro-2-furyl) thiazole | Addition of a nitro group to the furan ring | Carcinogenic activity in rats | nih.gov |
| (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Addition of an acrylonitrile (B1666552) group | Low cytotoxic activity | researchgate.net |
| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives | Modifications on the acrylonitrile group | Moderate cytotoxic activity against breast cancer cell lines | researchgate.net |
| N-acetyl and N-propionyl derivatives of 4-aryl-2-aminothiazoles | Acylation of the 2-amino group | Increased binding affinity for human adenosine A3 receptors | nih.gov |
Correlation between Lipophilicity and Biological Response
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological response. nih.gov A delicate balance of lipophilicity is required for a compound to effectively traverse biological membranes and reach its target site. nih.gov
In the realm of thiazole derivatives, a clear correlation between lipophilicity and biological activity has been observed. For instance, in a study of thiazolyl-carbonyl-thiosemicarbazides and their cyclized azole derivatives, it was found that the anti-inflammatory and antioxidant activities were influenced by the lipophilicity of the compounds. nih.gov Generally, an increase in molecular volume, such as the substitution with a bromo group, led to an increase in lipophilicity. nih.gov
The following table presents the calculated logP values for this compound and some related structures, illustrating how minor structural changes can impact this key property.
| Compound Name | Molecular Formula | Calculated logP | Reference |
| This compound | C7H6N2OS | 1.4 | nih.gov |
| 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | - | sigmaaldrich.com |
| 2-amino-5-(2-furyl)-1,3,4-thiadiazole | C6H5N3OS | - | sigmaaldrich.com |
Computational Studies and Molecular Modeling of 4 2 Furyl 1,3 Thiazol 2 Amine and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a ligand with a biological macromolecule.
Molecular docking simulations have been instrumental in understanding how 4-(2-furyl)-1,3-thiazol-2-amine and its analogs interact with various biological targets. For instance, studies on thiazole (B1198619) derivatives have shown that the binding affinity is significantly influenced by the nature and position of substituents on the thiazole and associated rings.
In a study of thiazole-based thiazolidinone derivatives, compound 2j (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one) exhibited a high binding affinity of -6.8 kcal/mol. impactfactor.org This suggests that the methoxy-substituted phenyl ring enhances interactions with the target receptor. impactfactor.org Similarly, the presence of an indole (B1671886) moiety in 2i (2-(1H-indol-3-yl)-3-(thiazol-2-yl)thiazolidin-4-one) resulted in a relatively high binding affinity of -5.7 kcal/mol, likely due to hydrogen bonding and π-stacking interactions. impactfactor.org In contrast, other heterocyclic substitutions like pyrrole, thiophene (B33073), and dimethylamino phenyl groups showed moderate binding affinities. impactfactor.org
The binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine (B74722) analogs to the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme have also been investigated. nih.gov These studies revealed that the 2-amino group of the diaminoquinazoline derivatives can form a hydrogen bond with the carbonyl oxygen of Asp54, while the 4-amino group interacts with Leu164 and Ile14 through hydrogen bonds. nih.gov The docking scores for these compounds were often better than that of the known inhibitor, indicating a better fit within the active site. nih.gov
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Target/Receptor |
| 2j | 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | -6.8 | PDB ID: 1KZN |
| 2i | 2-(1H-indol-3-yl)-3-(thiazol-2-yl)thiazolidin-4-one | -5.7 | PDB ID: 1KZN |
| Chloramphenicol (Standard) | - | -7.4 | PDB ID: 1KZN |
Data sourced from a study on thiazole based thiazolidin-4-one derivatives. impactfactor.org
Molecular docking has been crucial in identifying potential macromolecular targets for this compound analogs. For example, docking studies on thiazol-2-amine derivatives have suggested their inhibitory activity by binding within the active sites of enzymes like Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase. nih.govresearchgate.net
In the context of cancer research, derivatives of 2,4-disubstituted thiazole have been evaluated as potential tubulin polymerization inhibitors. nih.gov Docking studies have been performed to understand the binding interactions between these compounds and the tubulin active site. nih.gov Similarly, novel 1,3-diazetidin-2-one derivatives have been docked into the crystal structure of the epidermal growth factor receptor (EGFR) to assess their binding affinity. researchgate.net
Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been investigated as inhibitors of enzymes involved in eicosanoid metabolism, such as 5-, 12-, 15-lipoxygenase (LO) and cyclooxygenase-1 and -2 (COX-1/-2). nih.gov These studies highlight the versatility of the thiazole scaffold in targeting a range of enzymes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg It is a powerful tool for predicting the reactivity and spectroscopic properties of molecules. ekb.eg
DFT calculations, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are used to understand the electronic structure and predict the reactivity of this compound and its analogs. ekb.eg The energy gap between HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
For derivatives of 4-(furan-2-yl) thiazol-2-amine, DFT calculations have been employed to evaluate their reactivity parameters. ekb.eg This information is crucial for designing compounds with desired electronic properties.
DFT calculations are also used to simulate spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These simulations can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. For example, in the study of a furan-based molecular wire, DFT calculations were performed to complement the experimental X-ray crystallographic data. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a computational approach to assess the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable profiles.
Studies on substituted phenyl and furan (B31954) ring-containing thiazole Schiff base derivatives have included in silico ADMET predictions. nih.gov These predictions help in evaluating the drug-likeness of the compounds. For N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico toxicity predictions were performed using web-servers like ProTox-II. researchgate.net This analysis predicted parameters such as hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity. researchgate.net
For thiazole-based thiazolidinone derivatives, all synthesized compounds were found to adhere to Lipinski's Rule of Five, indicating favorable drug-like properties and a high potential for oral bioavailability. impactfactor.org
| Property | Predicted Value | Status |
| Molecular Weight | < 500 g/mol | Compliant |
| LogP | < 5 | Compliant |
| Hydrogen Bond Donors | < 5 | Compliant |
| Hydrogen Bond Acceptors | < 10 | Compliant |
| Oral Bioavailability | High | Favorable |
This table represents a generalized summary of ADMET predictions for thiazole derivatives based on common findings in the literature. impactfactor.org
Assessment of Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. While specific experimental metabolic data for this compound is not extensively documented in public literature, its metabolic profile can be predicted by analyzing the known biotransformation pathways of its constituent heterocyclic rings: the furan and the 2-aminothiazole (B372263) moieties.
The furan ring is known to be susceptible to oxidation by cytochrome P450 (P450) enzymes. nih.gov This metabolic process can lead to ring-opening and the formation of reactive α,β-unsaturated dicarbonyl intermediates, specifically a cis-enedione. nih.gov These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity. nih.gov The rate and extent of this P450-catalyzed oxidation are a primary factor in the metabolic clearance and potential toxicity of furan-containing compounds. nih.gov
The 2-aminothiazole core is also subject to metabolic transformations. Quantum chemical studies have shown that drugs containing thiazole and aminothiazole groups can be metabolized by P450 enzymes to generate reactive metabolites. nih.gov Potential metabolic pathways include epoxidation of the thiazole ring, S-oxidation, N-oxidation, and the formation of oxaziridines. nih.govsemanticscholar.org The presence of the amino group on the thiazole ring is believed to facilitate these metabolic processes. nih.govsemanticscholar.org The generation of such reactive intermediates is a key consideration in the safety assessment of 2-aminothiazole derivatives. nih.gov
Therefore, the metabolic stability of this compound is likely influenced by the P450-mediated oxidation of both the furan and thiazole rings. Computational models can be employed to predict the sites most susceptible to metabolism (Sites of Metabolism - SOMs) and the likelihood of forming reactive metabolites, thereby guiding the design of more stable analogues.
Prediction of Drug-Likeness and Pharmacokinetic Properties
The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug with respect to its physicochemical properties. These properties, which include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, also govern the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME).
One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. In silico analysis of this compound indicates that it generally complies with these rules, suggesting favorable properties for oral bioavailability. The key physicochemical properties for this compound are summarized below.
| Property | Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 166.20 g/mol | ≤ 500 |
| logP (Lipophilicity) | 1.4 | ≤ 5 |
| Hydrogen Bond Donors | 1 (the -NH2 group) | ≤ 5 |
| Hydrogen Bond Acceptors | 3 (the furan oxygen, the thiazole nitrogen and sulfur) | ≤ 10 |
This data is computationally generated.
Studies on various series of thiazole derivatives confirm the importance of these parameters. For instance, in silico ADME predictions for other N-substituted-1,3,4-thiadiazol-2-amine and thiazolidin-2,4-dione derivatives have shown that their adherence to Lipinski's rules correlates with good predicted oral absorption. nih.govresearchgate.netresearchgate.net The calculated logP values for analogues are often below 5, indicating favorable lipophilicity for membrane permeability. researchgate.net The number of hydrogen bond donors and acceptors for related series of compounds also typically falls within the acceptable ranges defined by Lipinski. researchgate.net Computational tools can further predict other pharmacokinetic properties such as aqueous solubility, blood-brain barrier permeability, and interaction with transporters, providing a comprehensive in silico ADME profile before advancing to more resource-intensive experimental studies.
Quantum Chemical Parameters and Their Correlation with Biological Activity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide valuable data on the electronic structure of a molecule. These parameters, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, can be correlated with the molecule's biological activity.
For 2-aminothiazole derivatives, DFT calculations have been instrumental in understanding their reactivity and metabolic fate. nih.gov Theoretical studies on the biotransformation of thiazole and aminothiazole groups have calculated the energy barriers for various P450-mediated oxidation pathways. nih.govsemanticscholar.org These studies revealed that the energy barrier for epoxidation of the thiazole ring is lower than that for S-oxidation or N-oxidation. nih.govsemanticscholar.org Furthermore, the presence of the amino group was found to lower the energy barrier for these metabolic reactions, indicating it plays a role in the molecule's metabolic activation. nih.govsemanticscholar.org This directly links a quantum chemical parameter (activation energy) to a critical biological event.
DFT calculations have also established that 2-aminothiazole derivatives preferentially exist in the amino tautomeric form rather than the imino form. researchgate.net This structural preference is crucial as it determines the molecule's shape, hydrogen bonding capabilities, and how it interacts with biological targets.
Moreover, Quantitative Structure-Activity Relationship (QSAR) models often utilize quantum chemical descriptors. For a series of 2-aminothiazole sulfonamide derivatives, properties like mass, polarizability, electronegativity, and van der Waals volume were identified as key influencers of their antioxidant activity. researchgate.net Similarly, molecular docking studies, which are often complemented by quantum mechanics, calculate the binding energy of a ligand to its receptor. For other 2-aminothiazole derivatives, a lower calculated binding energy in the active site of enzymes like carbonic anhydrase and cholinesterase has been correlated with higher inhibitory potency, demonstrating a direct link between a computationally derived parameter and biological function. nih.gov
Future Research Directions and Therapeutic Prospects of 4 2 Furyl 1,3 Thiazol 2 Amine
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The development of new derivatives of 4-(2-furyl)-1,3-thiazol-2-amine is a key area of research aimed at improving its therapeutic potential. Strategies are being devised to enhance its potency against specific biological targets while minimizing off-target effects.
Hybrid Drug Design Strategies Combining Thiazole (B1198619) with Other Bioactive Scaffolds
A promising approach in drug discovery is the creation of hybrid molecules, which combine the structural features of two or more bioactive compounds to achieve a synergistic or additive effect. nih.gov The 2-aminothiazole (B372263) nucleus is a common starting point for synthesizing a variety of compounds with pharmaceutical applications. researchgate.net The hybridization of the this compound scaffold with other known bioactive moieties, such as those found in established anticancer or antimicrobial agents, could lead to the development of novel drugs with improved efficacy and a broader spectrum of activity. nih.govnih.gov This strategy has been successfully applied to other thiazole-containing compounds, suggesting its potential for this specific chemical entity. nih.gov
For instance, combining the thiazole moiety with amino acids or peptides has been shown to enhance the ability of the resulting hybrid molecules to bind to target proteins, leading to potent cytotoxicity against cancer cell lines. nih.gov Similarly, the incorporation of a 4-thiazolidinone (B1220212) core, another privileged heterocyclic scaffold, into new molecular designs has been a successful strategy in generating lead compounds with anticancer activity. nih.gov
Exploration of Diverse Substituents and Linkers
Systematic exploration of different substituents and linkers attached to the this compound core is crucial for optimizing its biological activity. nanobioletters.com The introduction of various functional groups can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
Research on related 2-aminothiazole derivatives has demonstrated that the nature and position of substituents on the thiazole and associated aromatic rings play a critical role in their biological effects. For example, in a series of N,4-diaryl-1,3-thiazole-2-amines, the presence of a 2,4-dimethoxy substitution on the N-phenyl ring resulted in a significant enhancement of antiproliferative activity. nih.gov The length and flexibility of linker groups connecting the thiazole ring to other parts of the molecule are also important considerations in drug design, as they can affect the molecule's ability to bind to its target. nih.gov One-pot synthesis methods are being developed to efficiently create libraries of these derivatives for screening. mdpi.comresearchgate.netnih.gov
Table 1: Examples of Synthesized 2-Aminothiazole Derivatives and their Activities
| Compound Name | Substituents | Linker | Observed Activity |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 2,4-dimethoxy on N-phenyl, 4-methoxy on C4-phenyl | Amino | Potent antiproliferative activity, tubulin polymerization inhibition nih.gov |
| N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine | 4-fluoro on N-phenyl, p-tolyl at C4 | Amino | Antimicrobial activity nanobioletters.com |
| 4,6-dimethyl-2-oxo-1-((4-oxo-4,5-dihydrothiazol-2-yl)amino)-1,2-dihydropyridine-3-carbonitrile | 4,6-dimethyl-2-oxo-dihydropyridine-3-carbonitrile | Amino | Antibacterial and antifungal activities nih.gov |
In-Depth Mechanistic Studies on Cellular and Molecular Levels
A thorough understanding of how this compound and its derivatives exert their biological effects is essential for their rational development as therapeutic agents. This requires detailed investigations at both the cellular and molecular levels.
Unraveling the Precise Mechanisms of Action for Observed Activities
While preliminary studies may indicate that this compound derivatives possess certain biological activities, the precise molecular mechanisms underlying these effects often remain to be fully elucidated. researchgate.net Future research should focus on identifying the specific cellular processes that are modulated by these compounds. For example, if a derivative shows anticancer activity, it is important to determine whether it induces apoptosis, inhibits cell proliferation, or interferes with other cancer-related pathways. nih.gov
In the case of antiproliferative 2-aminothiazole derivatives, studies have shown that they can act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. nih.gov Investigating whether this compound derivatives share this mechanism or act through other pathways is a critical area for future research.
Investigation of Intracellular Targets and Signaling Pathways
Identifying the direct intracellular targets of this compound and its derivatives is a key step in understanding their mechanism of action. Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to identify the proteins that bind to these compounds. Once potential targets are identified, further studies are needed to validate these interactions and to elucidate the downstream signaling pathways that are affected.
For example, molecular docking studies have been used to predict the binding of N,4-diaryl-1,3-thiazole-2-amines to the colchicine (B1669291) binding site of tubulin, providing a molecular basis for their observed tubulin polymerization inhibitory activity. nih.gov Similar in silico and experimental approaches can be applied to this compound to uncover its molecular targets and signaling cascades.
Development of this compound as a Biochemical Probe
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed as biochemical probes to study biological processes. researchgate.net By attaching fluorescent tags or other reporter groups to the molecule, it can be used to visualize and track its interactions with cellular components in real-time. This can provide valuable insights into the localization and dynamics of its targets and can help to further unravel its mechanism of action. The 2-aminothiazole scaffold is a known building block for creating such probes. researchgate.net
Applications in Understanding Thiazole-Related Biological Mechanisms
The study of this compound and its derivatives offers a window into the fundamental biological mechanisms governed by thiazole-containing molecules. Thiazole rings are present in many FDA-approved drugs and are considered a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. acs.org By modifying the structure of this compound and observing the corresponding changes in biological activity, researchers can elucidate Structure-Activity Relationships (SAR). This provides insight into how specific chemical features influence interactions with biological targets.
Thiazole derivatives have been shown to interact with a variety of biological targets, including:
Tubulin: Certain N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors. nih.gov They bind to the colchicine binding site, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov Studying analogues of this compound can help refine the understanding of the pharmacophore required for potent tubulin inhibition.
Enzymes: The thiazole nucleus is a key component in inhibitors of various enzymes. For instance, some thiazole derivatives have been found to inhibit lactate (B86563) dehydrogenase (LDH), a crucial enzyme in cancer metabolism. acs.org The thiazole moiety can form critical interactions, such as salt bridges with active site residues like arginine, which are essential for inhibitory potency. acs.org
Kinases and Signaling Pathways: Thiazole-based compounds are known to modulate critical signaling pathways implicated in cancer, such as NF-κB, mTOR, and PI3K/Akt. nih.gov Research into derivatives of this compound can help dissect the specific molecular interactions that lead to the inhibition of these pathways, potentially leading to the development of targeted therapies.
The electron-rich nature of the thiazole ring allows it to form coordination bonds and hydrogen bonds with various biological macromolecules, making it a versatile tool for probing and modulating biological function. researchgate.net
Combinatorial Chemistry and High-Throughput Screening (HTS) of Analogues
Modern drug discovery heavily relies on the rapid synthesis and evaluation of large numbers of compounds. Combinatorial chemistry and high-throughput screening (HTS) are powerful strategies for exploring the therapeutic potential of scaffolds like this compound.
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of diverse, but related, molecular entities. The Hantzsch thiazole synthesis, a classic condensation reaction between α-haloketones and thioamides, is a primary method for producing 2-aminothiazole derivatives and is well-suited for combinatorial approaches. researchgate.netresearchgate.net By varying the initial reactants, a vast array of analogues of this compound can be generated. For example, libraries of 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amines have been prepared by reacting various 1,2,3-triazole α-bromo ketones with different (het)arylthioureas. researchgate.net This allows for the exploration of a wide chemical space around the core thiazole structure.
High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS is employed to rapidly assess their biological activity against specific targets. For instance, the sulforhodamine B (SRB) assay is a common HTS method used to evaluate the in vitro anticancer efficacy of newly synthesized compounds against various cancer cell lines. acs.org This allows for the quick identification of "hit" compounds that exhibit desired biological effects. The most promising hits from HTS can then be selected for further optimization.
The table below presents examples of thiazole derivatives and their biological activities, illustrating the type of data generated through screening processes.
| Compound ID | Derivative Class | Target/Activity | IC₅₀ Value |
| 10s | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative (SGC-7901 cell line) | 0.36 µM |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Anticancer (A549 cells) | 62.5 µg/mL |
| 23 | Thiazole-pyridine hybrid | Anti-breast cancer (MCF-7) | 5.71 µM |
| 37a | Thiazolyl-pyrazoline moiety | Anticancer (MCF-7 cells) | 23.01 µM |
Table generated from data in search results. acs.orgnih.govmdpi.com
Addressing Challenges in Drug Development for Thiazole-Based Compounds
Despite the promise of thiazole-based compounds, their development into clinical drugs faces several hurdles. A key challenge is achieving a balance between high biological activity and favorable drug-like properties. researchgate.net
Major challenges include:
Selectivity and Toxicity: Many initial hit compounds lack selectivity, affecting both target cells and healthy cells, which can lead to significant toxicity. nih.gov Future research must focus on designing derivatives with high target specificity.
Pharmacokinetics: Issues such as poor aqueous solubility, which can hinder bioavailability and systemic distribution, are common. acs.orgresearchgate.net For example, incorporating lipophilic groups can enhance biological activity but may negatively impact solubility. researchgate.net Strategies to overcome this include the introduction of cyclic amines to the core structure, which has been shown to significantly improve the aqueous solubility of some thiazole antibacterials. researchgate.net
Drug Resistance: Cancer cells and bacteria can develop resistance to therapeutic agents over time. nih.gov Molecular hybridization, which involves combining the thiazole scaffold with other pharmacophores, is a promising strategy to mitigate the development of resistance and enhance efficacy. acs.org
Metabolic Stability: Compounds must be designed to have proficient metabolic transformation and efficacious elimination to be effective and non-toxic. acs.org
Addressing these challenges requires a multi-pronged approach involving rational drug design, guided by computational modeling and a deep understanding of SAR, to optimize the physicochemical properties of lead compounds without compromising their therapeutic activity. nih.gov
Q & A
Q. What are the common synthetic routes for 4-(2-furyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, 2-aminothiazoles can be synthesized by refluxing thiourea with α-bromo ketones in ethanol or methanol under acidic conditions (e.g., acetic acid) for 6–8 hours . Optimization includes adjusting solvent polarity, temperature (reflux at ~80°C), and stoichiometric ratios to maximize yield and purity. Recrystallization from ethanol or acetonitrile is often employed for purification .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software resolves bond lengths, angles, and intermolecular interactions. For example, a related thiazole derivative showed a monoclinic crystal system (space group P2) with lattice parameters a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols or structural modifications.
- Methodological Solutions :
- Standardize assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) across derivatives.
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like DNA gyrase or tubulin .
- Perform QSAR studies to identify critical substituents (e.g., electron-withdrawing groups on the furyl ring enhance activity) .
Q. What computational methods are employed to study the interaction of this compound with biological targets?
- Molecular Docking : Rigid/flexible docking using software like Schrödinger or GROMACS to predict binding modes with enzymes (e.g., COX-2 or EGFR kinase).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction via SADABS .
- Refinement : SHELXL refines structures to R values < 0.05. Example parameters for a derivative:
- Space group: P2
- Cell volume: 826.09 ų
- Torsion angles: Thiazole ring tilted 9.2° relative to substituents .
- Insights : Weak C–H⋯π interactions stabilize the crystal packing, influencing solubility and bioavailability .
Q. How can reaction yields for this compound synthesis be improved?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 6 hours).
- Employ catalysts like iodine or p-TsOH to accelerate cyclization .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?
- Cytotoxicity : MTT assay against cell lines (e.g., MCF-7, HeLa).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Mechanistic Studies : Western blotting to assess caspase-3/9 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
